
Technical Guide: Methyl 2-
(morpholinomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Methyl 2-

(morpholinomethyl)benzoate

Cat. No.: B159572 Get Quote

CAS Number: 135651-46-6

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-(morpholinomethyl)benzoate is a chemical compound with the CAS number

135651-46-6.[1] Structurally, it is the methyl ester of 2-(morpholinomethyl)benzoic acid,

incorporating both a benzoate and a morpholine functional group. The presence of the

morpholine moiety is of particular interest in medicinal chemistry. Morpholine and its derivatives

are recognized as valuable scaffolds in the development of drugs targeting the central nervous

system (CNS) due to their favorable physicochemical and conformational properties.[2][3][4]

The morpholine ring can enhance drug-like properties by improving solubility, brain

permeability, and metabolic stability, and can also participate in crucial molecular interactions

with biological targets.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the available information on methyl
2-(morpholinomethyl)benzoate, including its chemical identity, and a discussion of the

general significance of its structural components in the context of drug discovery.
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While specific experimentally determined physical properties for Methyl 2-
(morpholinomethyl)benzoate are not readily available in the cited literature, the following

information has been compiled from supplier data and chemical databases.

Property Value Source

CAS Number 135651-46-6 [1]

Molecular Formula C13H17NO3 [1]

Molecular Weight 235.28 g/mol [1]

Synonyms

Methyl 2-morpholin-4-

ylmethylbenzoate, Methyl 2-(4-

morpholinylmethyl)benzoate,

2-MORPHOLIN-4-

YLMETHYLBENZOIC ACID

METHYL ESTER, Benzoic

acid, 2-(4-MorpholinylMethyl)-,

Methyl ester

[1]

Storage Temperature 2-8°C [1]

Synthesis
A detailed, experimentally verified protocol for the synthesis of Methyl 2-
(morpholinomethyl)benzoate is not explicitly described in the reviewed literature. However,

its structure suggests a plausible synthetic route based on standard organic chemistry

transformations. A potential synthetic pathway is illustrated below.
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Caption: Plausible synthetic route to Methyl 2-(morpholinomethyl)benzoate.

General Experimental Protocol (Hypothetical)
This hypothetical protocol is based on the common reactivity of the starting materials depicted

in the workflow.

Reaction Setup: To a solution of Methyl 2-(bromomethyl)benzoate in a suitable aprotic

solvent (e.g., acetonitrile or dimethylformamide), add an equimolar amount or a slight excess

of morpholine.

Base: The addition of a non-nucleophilic base (e.g., potassium carbonate or triethylamine)

may be required to neutralize the hydrobromic acid formed during the reaction.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently

heated to facilitate the nucleophilic substitution. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering off

any solids and removing the solvent under reduced pressure. The crude product can then be
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purified by column chromatography on silica gel to yield the desired Methyl 2-
(morpholinomethyl)benzoate.

Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, MS) for Methyl 2-
(morpholinomethyl)benzoate are not available in the public domain. The following are

predicted spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of

the benzoate ring, the methyl ester protons (a singlet around 3.8-3.9 ppm), the methylene

protons connecting the morpholine and benzoate moieties, and the methylene protons of the

morpholine ring.

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester,

the aromatic carbons, the methyl carbon of the ester, and the carbons of the morpholine ring

and the connecting methylene group.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic absorption bands for:

C=O stretching of the ester group (around 1720 cm⁻¹).

C-O stretching of the ester and the morpholine ether linkage.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching vibrations of the methyl and morpholine methylene groups.

Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion

peak [M]⁺ at m/z 235, corresponding to the molecular weight of the compound. Common
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fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage at

the benzylic position or within the morpholine ring.

Biological Activity and Applications in Drug
Discovery
While there is no specific biological data available for Methyl 2-(morpholinomethyl)benzoate,

the presence of the morpholine scaffold suggests potential applications in drug discovery,

particularly for neurological and oncological targets.

The morpholine ring is a "privileged structure" in medicinal chemistry, known for its ability to

impart favorable pharmacokinetic properties.[5] Its incorporation into drug candidates can lead

to improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.[2][3][4]

Potential Signaling Pathway Involvement
Given the prevalence of the morpholine moiety in CNS-active drugs, it is plausible that

derivatives of Methyl 2-(morpholinomethyl)benzoate could interact with various neurological

signaling pathways. Morpholine-containing compounds have been developed as modulators of

receptors involved in mood disorders and pain, as well as inhibitors of enzymes implicated in

neurodegenerative diseases and CNS tumors.[2][3] For instance, some morpholine derivatives

have shown activity as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase

(BuChE), and monoamine oxidases (MAO-A and MAO-B), which are key targets in the

treatment of neurodegenerative disorders.[6] Additionally, certain 3-

(morpholinomethyl)benzofuran derivatives have demonstrated antitumor activity against non-

small cell lung cancer cells.[7][8]

Hypothetical Drug Discovery Workflow
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Caption: A potential workflow for utilizing the title compound in drug discovery.

Conclusion
Methyl 2-(morpholinomethyl)benzoate, with its defining morpholine and benzoate moieties,

represents a chemical scaffold with potential for further exploration in the field of medicinal

chemistry. While specific experimental data on its synthesis, properties, and biological activity

are currently limited, its structural features suggest that it could serve as a valuable building

block for the synthesis of novel compounds with potential therapeutic applications, particularly

in the area of central nervous system disorders. Further research is warranted to fully

characterize this compound and to investigate its pharmacological potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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